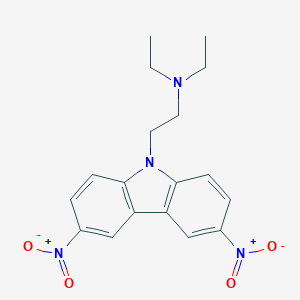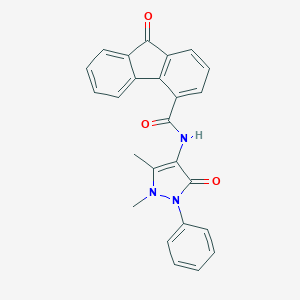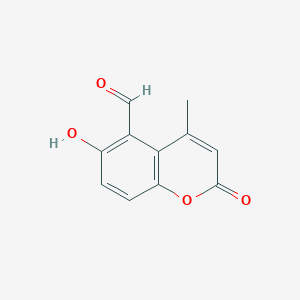![molecular formula C11H8BrN3 B432857 [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 153391-40-3](/img/structure/B432857.png)
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Descripción general
Descripción
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced pyrazole derivative .
Aplicaciones Científicas De Investigación
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features
Mecanismo De Acción
The mechanism of action of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The acetonitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can be compared with other similar compounds, such as:
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom, used in various synthetic applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A related compound with an isoxazole ring, used in the synthesis of liquid crystal polymers.
This compound in various fields.
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGYNYRAPHNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)

![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)


![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)

![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)

